molecular formula C19H15ClN6O2 B11076784 4-[(E)-{2-[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene}methyl]-2-methoxyphenol

4-[(E)-{2-[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene}methyl]-2-methoxyphenol

Cat. No.: B11076784
M. Wt: 394.8 g/mol
InChI Key: DOIHJWJSUBZXJT-SRZZPIQSSA-N
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Description

4-[(E)-{2-[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene}methyl]-2-methoxyphenol is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a triazole ring fused with a pyridazine ring, along with a chlorophenyl group and a methoxyphenol moiety. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene}methyl]-2-methoxyphenol typically involves multiple steps. One common approach is the condensation of 4-chlorophenylhydrazine with a suitable aldehyde to form the hydrazone intermediate. This intermediate is then cyclized with a triazole precursor under acidic or basic conditions to yield the triazolopyridazine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene}methyl]-2-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group yields quinones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-[(E)-{2-[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene}methyl]-2-methoxyphenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene}methyl]-2-methoxyphenol involves its interaction with specific molecular targets. The triazolopyridazine core can bind to enzymes and receptors, inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Properties

Molecular Formula

C19H15ClN6O2

Molecular Weight

394.8 g/mol

IUPAC Name

4-[(E)-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene]methyl]-2-methoxyphenol

InChI

InChI=1S/C19H15ClN6O2/c1-28-16-10-12(2-7-15(16)27)11-21-22-17-8-9-18-23-24-19(26(18)25-17)13-3-5-14(20)6-4-13/h2-11,27H,1H3,(H,22,25)/b21-11+

InChI Key

DOIHJWJSUBZXJT-SRZZPIQSSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2)O

Origin of Product

United States

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